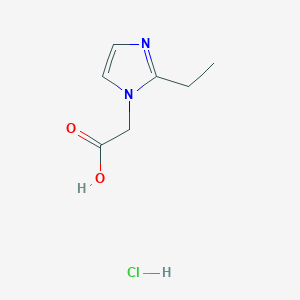

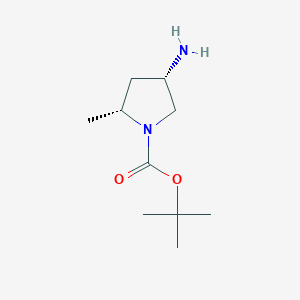

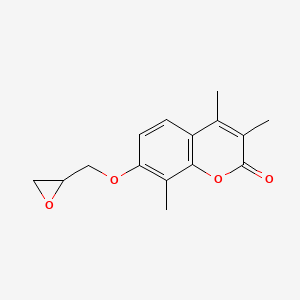

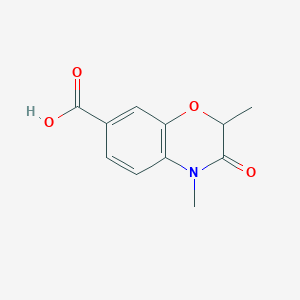

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

概要

説明

Synthesis Analysis

The compound can be synthesized by the reaction of N-Boc-4-aminomethyl-2-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) and trifluoroacetic acid (TFA).Molecular Structure Analysis

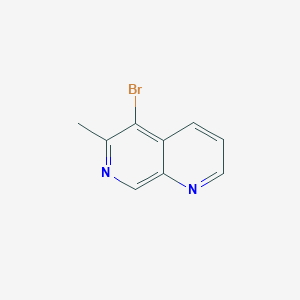

The molecular formula of the compound is C11H22N2O2. The InChI code is 1S/C11H22N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.31 g/mol. It has a melting point of 138-141°C, and a boiling point of 342°C. It is a white crystalline powder that is soluble in water, ethanol, and acetone.科学的研究の応用

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure, featuring a pyrrolidine ring and an ester group, makes it a valuable building block in medicinal chemistry. It can be used to construct complex molecules with potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties .

Asymmetric Synthesis

With its chiral centers, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an excellent candidate for use in asymmetric synthesis. It can help in creating enantiomerically pure compounds, which is crucial for the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities .

Proteomics Research

In proteomics, this compound could be utilized in the study of protein interactions and functions. Its ability to act as an amino acid analog allows it to be incorporated into peptides, which can then be used to investigate protein folding, stability, and interactions within the cellular environment.

Anticancer Research

The compound has shown potential as an anticancer agent. It can be used to synthesize small molecule inhibitors that target specific pathways involved in cancer cell proliferation. This application is particularly promising for the development of targeted cancer therapies.

Material Science

In material science, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can contribute to the creation of novel polymers with unique properties. Its incorporation into polymer chains can result in materials with enhanced strength, flexibility, or other desirable characteristics .

Chemical Education

This compound can also be used as a teaching tool in chemical education, particularly in organic synthesis laboratories. Students can learn about stereochemistry, reactivity, and the synthesis of chiral compounds by working with this compound in a controlled educational setting .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in chromatographic methods to help identify or quantify other substances. Its well-defined structure and properties make it suitable for use in calibration curves and method development .

Agricultural Chemistry

Lastly, in agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The structural features of the compound might interact with specific biological targets in pests, providing a new avenue for pest control strategies .

作用機序

As a derivative of aminoglycoside antibiotic G418, DM-1 is a small molecule inhibitor of protein translation. It has been shown to be highly selective for eukaryotic ribosomes, which suggests that it inhibits protein synthesis by binding to the ribosomal RNA of the organism, thus blocking the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome.

Safety and Hazards

The compound is classified as a warning under the GHS classification . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

特性

IUPAC Name |

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)